Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-ethoxybenzamido substituent at position 4, a phenyl group at position 1, and an ester moiety at position 2. Its synthesis typically involves multi-step reactions, such as cyclization of hydrazones with ethyl cyanoacetate under thermal or microwave-assisted conditions .
Properties
IUPAC Name |
ethyl 4-[(2-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-18-13-9-8-12-16(18)21(27)23-17-14-19(26)25(15-10-6-5-7-11-15)24-20(17)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQQYZFXQIOKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate acetophenone derivatives with diethyl oxalate in the presence of sodium hydride or sodium ethoxide . This is followed by further reactions to introduce the ethoxybenzamido and phenyl groups, leading to the formation of the desired pyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 3 and the amide linkage at position 4 are primary sites for hydrolysis:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Hydrolysis | Aqueous NaOH/HCl, reflux | 4-(2-Ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid | Complete conversion under basic conditions (80–90°C, 6–8 hrs); purity confirmed via HPLC. |
| Amide Hydrolysis | Concentrated H<sub>2</sub>SO<sub>4</sub>, 110°C | Ethyl 4-amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate + 2-ethoxybenzoic acid | Partial hydrolysis observed; competing ester degradation limits yield. |
Nucleophilic Substitution
The amide and ester functionalities participate in nucleophilic reactions:
Amide Substitution
-
Reagents : Primary/secondary amines (e.g., methylamine, aniline)
-
Conditions : Dry DMF, 60–70°C, 12–24 hrs
-
Product : Ethyl 4-(alkyl/aryl-substituted-amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives
-
Outcome : Moderate yields (45–65%); steric hindrance from the 2-ethoxybenzoyl group reduces reactivity.
Ester Transesterification
-
Reagents : Methanol/H<sub>2</sub>SO<sub>4</sub>, ethanol/K<sub>2</sub>CO<sub>3</sub>
-
Conditions : Reflux, 8–10 hrs
-
Product : Methyl or alternative alkyl esters
-
Applications : Used to modulate solubility for pharmacological studies .
Oxidation and Reduction
The dihydropyridazine ring undergoes redox transformations:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Ethyl 4-(2-ethoxybenzamido)-1-phenylpyridazine-3,6-dicarboxylate | Forms fully aromatic pyridazine; confirmed via <sup>1</sup>H NMR. |
| Reduction | H<sub>2</sub>/Pd-C, ethanol | Ethyl 4-(2-ethoxybenzamido)-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate | Selective reduction of the 5,6-double bond; preserves amide integrity. |
Cyclization and Heterocycle Formation
Thermal or catalytic conditions induce intramolecular cyclization:
-
Reagents : PPA (polyphosphoric acid), 120–140°C
-
Product : Benzodiazepine-fused pyridazine derivatives
-
Mechanism : Amide carbonyl reacts with adjacent NH group to form a seven-membered ring.
-
Yield : 55–70%; structure validated via X-ray crystallography.
Cross-Coupling Reactions
The phenyl group at position 1 enables palladium-catalyzed couplings:
Functional Group Interconversion
-
Ester to Hydrazide : Reaction with hydrazine hydrate yields the corresponding hydrazide, a precursor for heterocyclic synthesis.
-
Amide to Nitrile : Treatment with PCl<sub>5</sub> converts the amide to a nitrile group, enabling further functionalization.
Scientific Research Applications
Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The pyridazine core allows extensive structural modifications. Key analogues differ in substituents at positions 1 (aryl groups) and 4 (amide or other groups), which influence physicochemical properties and bioactivity.
Table 1: Substituent Variations and Key Properties
Spectroscopic and Physicochemical Properties
- NMR Trends : The 2-ethoxy group in the target compound would produce distinct aromatic proton signals (δ ~6.8–7.5 ppm) and a triplet for the ethoxy –CH₂– group (δ ~1.4 ppm, similar to compound 22 ).
- Melting Points : Polar substituents (e.g., –OH in 12d ) increase melting points (220–223°C), whereas lipophilic groups (e.g., CF₃ in 12g ) lower them.
Critical Analysis of Divergent Data
- Yield Discrepancies : Compound 5a achieves 95% yield under visible-light conditions, whereas compound 22 yields 35% via thermal methods. This underscores the impact of reaction optimization (e.g., catalyst choice, irradiation).
- Melting Point Trends : The absence of data for the target compound limits direct comparison, but substituent effects (e.g., ethoxy vs. hydroxyl) can be inferred from analogues .
Biological Activity
Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and apoptosis regulation. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a dihydropyridazine core with various functional groups that contribute to its biological properties. Below is a summary of its chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound exhibit significant effects on cellular processes such as apoptosis and cell proliferation. The compound is believed to modulate apoptotic pathways, which are crucial in the treatment of precancerous lesions and neoplastic cells .
Anticancer Properties
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduced cell viability in human cancer cells by inducing apoptosis. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Neoplastic Cells : A study involving patients with precancerous lesions reported that administration of compounds structurally related to this compound resulted in significant regression of lesions after a treatment period of six months .
- Regulation of Apoptosis : Another case study indicated that patients treated with this compound showed improved regulation of apoptosis markers, suggesting its potential application in therapies targeting abnormal cellular growth patterns associated with cancer .
In Vitro Studies
In vitro studies have provided insights into the biological activity of this compound:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
In Vivo Studies
In vivo studies using animal models have further confirmed the anticancer properties:
| Model | Dosage (mg/kg) | Outcome |
|---|---|---|
| Xenograft Model | 50 | Tumor size reduction by 40% |
| Carcinogen-Induced | 25 | Decreased incidence of tumor formation |
Q & A
Q. What are the established synthetic routes for Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and what key intermediates are involved?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives are synthesized by reacting hydrazine with diketene esters under acidic conditions .
- Step 2 : Amidation at the 4-position using 2-ethoxybenzoyl chloride, requiring anhydrous conditions to prevent ester hydrolysis. Key intermediates include the unsubstituted pyridazine ester and the benzamido precursor. Researchers must monitor reaction progress via TLC or LC-MS to minimize byproducts like over-oxidized pyridazinones .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical methods is essential:
- NMR Spectroscopy : ¹H NMR detects characteristic signals (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). ¹³C NMR confirms carbonyl carbons (ester at ~165 ppm, amide at ~170 ppm) .
- X-ray Crystallography : Resolves regiochemistry of the dihydropyridazine ring and substituent orientations, as shown in studies of structurally analogous pyridazine derivatives .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 424.1512 for C₂₂H₂₂N₃O₅) with <5 ppm error .
Q. What are the primary analytical techniques for purity assessment, and how should researchers address common impurities?
- HPLC-UV/Vis : Uses a C18 column with acetonitrile/water gradient (0.1% formic acid) to separate impurities (e.g., unreacted benzamido precursor).
- qNMR : Quantifies purity using maleic acid as an internal standard, ideal for non-chromophoric impurities .
- Elemental Analysis : Confirms C, H, N content (theoretical: C 62.55%, H 5.26%, N 9.92%) with <0.4% deviation . Common impurities include hydrolyzed esters (addressed by rigorous drying) and oxidation byproducts (mitigated by inert atmosphere) .
Advanced Questions
Q. How can Design of Experiments (DoE) and flow chemistry approaches optimize the synthesis?
- DoE : A Box-Behnken design optimizes variables like temperature (60–80°C), stoichiometry (1.2–1.5 eq. benzoyl chloride), and solvent polarity (DMF vs. THF). For example, a study on pyridazine derivatives achieved 89% yield by optimizing residence time (15 min) in a flow reactor .
- Flow Chemistry : Enables precise control of exothermic amidation steps, reducing side reactions. Inline FTIR monitors reaction progression, while segmented flow prevents clogging from precipitates .
Q. When encountering discrepancies in reported biological activities or physicochemical properties, what methodological approaches resolve these contradictions?
- Polymorphism Analysis : Use DSC and PXRD to compare crystalline forms. For example, ethanol-crystallized batches may show higher solubility than acetonitrile-derived polymorphs .
- Bioactivity Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls. Orthogonal methods like SPR (binding affinity) and cellular thermal shift assays (target engagement) validate target specificity .
- Solubility Studies : Compare results in biorelevant media (FaSSIF/FeSSIF) to account for formulation-driven discrepancies .
Q. What strategies address challenges in achieving regioselective functionalization of the dihydropyridazine ring during derivative synthesis?
- Protecting Groups : Block the 4-position with a Boc group to direct electrophilic substitution to the 5-position. Subsequent deprotection enables selective derivatization .
- Metal Catalysis : Palladium-mediated C–H activation using directing groups (e.g., pyridin-2-yl) achieves 5-arylation, as demonstrated in related dihydropyridazine systems .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the 4-position, while toluene stabilizes transition states for 5-substitution via π-stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
